1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the growth of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction results in the growth inhibition of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that the compound’s interaction with mmpl3 disrupts the normal functioning of mycobacterium tuberculosis, leading to its growth inhibition .
Pharmacokinetics
Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties .
Result of Action
The result of the action of this compound is the growth inhibition of Mycobacterium tuberculosis . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Action Environment
Similar compounds have been shown to be effective in both stage 1 and stage 2 models of human african trypanosomiasis (hat), suggesting that they can function effectively in different biological environments .
Biochemical Analysis
Biochemical Properties
The presence of the carboxamide moiety in 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide allows it to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of their activity , suggesting that this compound could play a significant role in biochemical reactions by modulating the function of key biomolecules.
Molecular Mechanism
It is known that indole-2-carboxamides can target the mycobacterial membrane protein large 3 transporter (MmpL3), suggesting a potential mechanism of action for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indoline reacts with 2,6-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated indoline with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Indole-2-carboxamide: Studied for its antimicrobial and antitubercular activities.
2,6-Dimethoxybenzoyl derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of the benzoyl and carboxamide groups on the indoline core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFIQMAIRBCHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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